N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a fused benzodioxine core linked to a carboxamide group. The structure integrates a thiophene-substituted furan methyl group, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-18(17-10-21-15-3-1-2-4-16(15)23-17)19-9-13-5-6-14(22-13)12-7-8-24-11-12/h1-8,11,17H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWINBFMVOHJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a benzo[dioxine moiety fused with a thiophene and furan ring system, which contributes to its biological interactions. The presence of these heterocycles is significant as they often enhance the binding affinity and specificity towards biological targets.
Research indicates that compounds with similar structural motifs can interact with various biological receptors and enzymes. The specific mechanism of action for this compound likely involves:
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : It may inhibit key enzymes that play roles in disease processes, particularly in cancer and inflammation.
- Antioxidant Activity : Similar compounds have shown potential as antioxidants, which could help mitigate oxidative stress in cells.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For instance:
- In vitro Studies : Compounds with similar furan and thiophene structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer). For example, a derivative showed an IC50 value of 1.18 µM against HEPG2 cells .
Antimicrobial Activity
Research has indicated that compounds featuring thiophene and furan rings possess antimicrobial properties. The interaction of these groups with bacterial membranes may disrupt cellular integrity, leading to cell death.
Neuroprotective Effects
Some studies have suggested that derivatives of this compound may exert neuroprotective effects through the modulation of neuroinflammatory pathways or by acting as antioxidants.
Case Studies
- Cytoprotective Effects : A study investigated the cytoprotective effects of a related compound on DNA and mitochondria in human colon fibroblast cells. The results indicated that pretreatment with the compound significantly reduced damage induced by carcinogens .
- Enzyme Inhibition Studies : Inhibitory assays against human alkaline phosphatase showed promising results for similar compounds, suggesting potential for therapeutic applications in metabolic disorders .
Scientific Research Applications
Synthetic Routes
- Formation of Thiophene Ring : Utilizes the Gewald reaction involving sulfur and α-methylene carbonyl compounds.
- Formation of Furan Ring : Achieved through the Paal-Knorr synthesis.
- Coupling Reactions : Involves halogenation followed by nucleophilic substitution to yield the target compound.
Chemistry
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide serves as a critical building block in synthetic organic chemistry. It is used to create more complex molecules and as a ligand in coordination chemistry due to its ability to coordinate with metal ions.
Biological Activities
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Acinetobacter baumannii | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.
Medicinal Applications
The compound is being explored for its therapeutic potential, particularly in:
- Anti-inflammatory Agents : Research suggests it may inhibit pathways involved in inflammation.
Case Study : A study utilizing mouse models demonstrated that at a concentration of 100 nM, the compound enhanced immune cell viability significantly, indicating its potential as an immune modulator.
Industrial Applications
In the field of material science, this compound is investigated for use in developing organic semiconductors due to its electronic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydrobenzo[b][1,4]dioxine Derivatives
- Compound in : A derivative containing a 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido group linked to a quinoline system. Unlike the target compound, this molecule substitutes the thiophene-furan unit with a quinoline scaffold, enhancing aromaticity and planar rigidity. This structural difference likely alters binding affinity in protein targets, as quinolines exhibit strong intercalation with DNA or enzyme active sites .
- Synthesis Comparison: Both compounds utilize carboxamide coupling in DMF under anhydrous conditions. However, the target compound employs a thiophene-furan methylamine intermediate, whereas the quinoline derivative requires pre-functionalized 3-aminoquinoxaline precursors .
Furan/Thiophene Carboxamides
- 5-Amino-4-cyano-3-phenyl-N-(p-tolylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide (): This dihydrothiophene carboxamide shares a sulfur-containing heterocycle but lacks the benzodioxine core.
- Furan-3-carboxamide Derivatives () : Compounds like 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide prioritize hydrazine-based side chains over the benzodioxine framework. These derivatives are often optimized for metal chelation or prodrug activation, diverging from the target compound’s design .
Dihydropyridine Carboxamides
- 1,4-Dihydropyridine-3-carboxamides () : Examples such as AZ331 incorporate a dihydropyridine ring with furyl and methoxyphenyl substituents. These compounds are classically associated with calcium channel modulation. The target compound’s benzodioxine-thiophene-furan system may offer superior oxidative stability compared to the redox-sensitive dihydropyridine core .
Structural and Functional Analysis
Table 1: Key Comparative Features
Research Implications and Limitations
While the target compound’s structural hybridity is innovative, direct pharmacological data remain scarce in the provided evidence. Comparative analysis suggests its benzodioxine-thiophene-furan architecture may synergize the metabolic stability of benzodioxines with the electronic diversity of thiophene-furan systems. However, this hypothesis requires validation through targeted bioassays, which are absent in the current literature. Contradictions arise in synthesis scalability: and describe small-scale DMF-based reactions, whereas industrial applications (e.g., ’s Parchem product) imply optimized protocols for analogous carboxamides .
Preparation Methods
Structural Overview and Molecular Properties
The compound features a 2,3-dihydrobenzo[b]dioxine core substituted at the 2-position with a carboxamide group. The amide nitrogen is further functionalized with a (5-(thiophen-3-yl)furan-2-yl)methyl moiety, creating a hybrid aromatic system. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅NO₄S |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 2034254-21-0 |
The fused heterocyclic architecture necessitates multi-step synthetic routes to ensure regioselectivity and purity.
Retrosynthetic Analysis
The target molecule can be dissected into three key fragments:
- 2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid
- (5-(Thiophen-3-yl)furan-2-yl)methanamine
- Amide coupling reagents
This retrosynthetic approach simplifies the synthesis into manageable stages while minimizing side reactions.
Synthesis of 2,3-Dihydrobenzo[b]Dioxine-2-Carboxylic Acid
Cyclization of Catechol Derivatives
The benzo[b]dioxine core is synthesized via acid-catalyzed cyclization of catechol with 1,2-dibromoethane:
$$
\text{Catechol} + \text{1,2-Dibromoethane} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{2,3-Dihydrobenzo[b]dioxine}
$$
Subsequent Friedel-Crafts acylation introduces the carboxylic acid group at the 2-position using acetyl chloride and AlCl₃.
Preparation of (5-(Thiophen-3-yl)Furan-2-yl)Methanamine
Suzuki-Miyaura Coupling for Thiophene Incorporation
A palladium-catalyzed cross-coupling reaction between 5-bromofuran-2-carbaldehyde and thiophen-3-ylboronic acid yields 5-(thiophen-3-yl)furan-2-carbaldehyde:
$$
\text{5-Bromofuran-2-carbaldehyde} + \text{Thiophen-3-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{5-(Thiophen-3-yl)furan-2-carbaldehyde}
$$
Reductive amination with ammonium acetate and sodium cyanoborohydride converts the aldehyde to the primary amine.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) to form the amide bond:
$$
\text{2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid} + \text{(5-(Thiophen-3-yl)furan-2-yl)methanamine} \xrightarrow{\text{EDCl/HOBt, DMF}} \text{Target Compound}
$$
Table 1: Optimization of Coupling Conditions
| Reagent System | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 0°C → RT | 78 | 98.2 |
| HATU/DIPEA | DCM | RT | 82 | 97.8 |
| DCC/DMAP | THF | 40°C | 65 | 95.4 |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provided superior yields under milder conditions.
Purification and Characterization
Chromatographic Purification
Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (4:1).
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.1 Hz, 1H, thiophene-H), 7.21 (d, J = 5.0 Hz, 1H, furan-H), 4.30 (s, 2H, -CH₂-NH-).
- HRMS (ESI): m/z calcd for C₁₈H₁₅NO₄S [M+H]⁺ 342.0798, found 342.0795.
Challenges and Mitigation Strategies
Regioselectivity in Heterocycle Formation
Thiophene-furan coupling occasionally produces regioisomers. Using orthogonal protecting groups on the furan ring (e.g., tert-butyldimethylsilyl) improves selectivity.
Amide Bond Hydrolysis
The electron-deficient thiophene ring increases susceptibility to hydrolysis. Storage under anhydrous conditions at -20°C enhances stability.
Q & A
What synthetic methodologies are recommended for preparing N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling the thiophene-furan moiety with the dihydrobenzo[d][1,4]dioxine carboxamide group. Key steps include:
- Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDCI/HOBt) to link the furan-thiophene methylamine to the dihydrodioxine carboxylic acid. DMF is a common solvent, and LiH or Na₂CO₃ may be used to control pH .
- Furan Synthesis : Feist-Benary cyclization under controlled conditions (e.g., nBuLi at -78°C) can enhance regioselectivity for the furan ring .
- Optimization : Vary catalysts (e.g., Pd(OAc)₂ for cross-coupling), temperature (50–80°C), and reaction time (12–48 hours). Monitor via TLC or HPLC for completion.
Example Optimization Table:
| Parameter | Condition 1 (Thiophene Coupling) | Condition 2 (Furan Cyclization) |
|---|---|---|
| Solvent | DMF | THF |
| Catalyst/Base | LiH | nBuLi |
| Temperature | 80°C | -78°C → RT |
| Yield | 60% | 75% |
Which analytical techniques are most effective for structural characterization of this compound?
Answer:
- 1H/13C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), furan (δ 6.2–7.0 ppm), and dihydrodioxine protons (δ 4.2–4.5 ppm). The amide carbonyl appears at ~170 ppm in 13C NMR .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-H vibrations .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings using SHELXL refinement, as demonstrated for similar heterocycles .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .
How should researchers design initial biological activity assays for this compound?
Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase targets) with varying compound concentrations (1 nM–100 µM). Calculate IC₅₀ values using nonlinear regression .
- Cellular Assays : Test cytotoxicity via MTT or ATP-based viability assays in relevant cell lines. Include positive controls (e.g., staurosporine) and DMSO vehicle controls .
- Replicates : Perform triplicate experiments to ensure reproducibility .
What advanced strategies are used in structure-activity relationship (SAR) studies to enhance potency?
Answer:
- Substituent Variation : Modify thiophene (e.g., 3-yl vs. 2-yl) and furan groups to assess steric/electronic effects. For example, methyl groups on furan may improve metabolic stability .
- Bioisosteric Replacement : Replace dihydrodioxine with benzodioxole and compare activity .
- Proteolytic Stability : Introduce halogens (e.g., Cl, F) to reduce CYP450-mediated degradation, validated via liver microsome assays .
How can computational modeling predict binding modes and pharmacokinetics?
Answer:
- Molecular Docking : Use AutoDock Vina or Glide with protein crystal structures (e.g., PDB ID) to predict binding poses. Focus on hydrogen bonds with amide groups and π-π stacking with aromatic rings .
- MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability.
- ADME Prediction : SwissADME estimates LogP (lipophilicity), BBB permeability, and CYP450 interactions. QSAR models (MOE) guide structural modifications .
How should contradictory results between in vitro and in vivo data be resolved?
Answer:
- Bioavailability Testing : Measure plasma concentrations via LC-MS after oral/IP administration to confirm systemic exposure .
- Metabolite Profiling : Use HRMS to identify active/inactive metabolites in liver microsomes .
- Orthogonal Assays : Validate in vitro hits in ex vivo models (e.g., tissue explants) to bridge the gap .
- Formulation Adjustments : Improve solubility via PEGylation or cyclodextrin inclusion complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
